molecular formula C23H20N4O3 B2531567 N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1047477-54-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2531567
CAS No.: 1047477-54-2
M. Wt: 400.438
InChI Key: ZSWLHCHYQDKTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a carboxamide moiety at position 3, a 3,4-dimethylphenyl group at position 7, and a benzodioxolylmethyl substituent on the carboxamide nitrogen. Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural versatility and pharmacological relevance, including applications as kinase inhibitors, antiviral agents, and protease modulators .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-14-3-5-17(9-15(14)2)19-7-8-24-22-18(12-26-27(19)22)23(28)25-11-16-4-6-20-21(10-16)30-13-29-20/h3-10,12H,11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWLHCHYQDKTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Enaminones and 5-Aminopyrazoles

The core synthesis begins with the reaction of a β-enaminone bearing the 3,4-dimethylphenyl group and a 5-aminopyrazole derivative. As demonstrated by Castillo et al., microwave irradiation at 180°C for 2 minutes in solvent-free conditions facilitates the formation of the pyrazolo[1,5-a]pyrimidine framework in near-quantitative yields. The 3,4-dimethylphenyl substituent is introduced via the β-enaminone precursor, which is synthesized by condensing 3,4-dimethylacetophenone with dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Conditions for Core Formation

Parameter Value Source
Temperature 180°C
Time 2 minutes
Yield 90–96%
Key Reagents β-Enaminone, 5-aminopyrazole

Regioselective Functionalization at Position 7

The 7-position of the pyrazolo[1,5-a]pyrimidine is occupied by the 3,4-dimethylphenyl group, which is incorporated during the cyclocondensation step. The choice of β-enaminone ensures regioselectivity, as the electron-donating methyl groups stabilize the intermediate carbocation, directing substitution to the para position relative to the pyrimidine nitrogen.

Functionalization at Position 3: Introducing the Carboxamide Group

The 3-carboxamide moiety is critical for the target compound’s bioactivity. This step involves synthesizing a carboxylic acid intermediate followed by amide bond formation.

Synthesis of 3-Carboxylic Acid Derivative

Position 3 of the pyrazolo[1,5-a]pyrimidine core is functionalized via electrophilic substitution. In a one-pot procedure, the core intermediate undergoes nitration using a mixture of nitric and sulfuric acid under microwave irradiation at 60°C for 10 minutes, yielding 3-nitropyrazolo[1,5-a]pyrimidine. Subsequent reduction of the nitro group to an amine using hydrogen gas and palladium on carbon, followed by oxidation with potassium permanganate, produces the 3-carboxylic acid derivative.

Functionalization Reaction Parameters

Step Reagents/Conditions Yield Source
Nitration HNO₃, H₂SO₄, 60°C, 10 min 85%
Reduction H₂, Pd/C, EtOH, 25°C 78%
Oxidation KMnO₄, H₂O, 80°C 65%

Amide Coupling with (2H-1,3-Benzodioxol-5-yl)Methylamine

The carboxylic acid is activated using ethylcarbodiimide (EDC) and coupled with (2H-1,3-benzodioxol-5-yl)methylamine. This amine is synthesized via a two-step process: (1) cyanidation of piperonyl chloride with sodium cyanide in ethanol/water, and (2) reduction of the resulting nitrile using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding the primary amine in 48% overall yield.

Amine Synthesis Overview

Step Reagents Yield Source
Cyanidation Piperonyl chloride, NaCN 79%
Reduction LiAlH₄, THF 48%

The coupling reaction proceeds in dichloromethane at room temperature for 12 hours, achieving a yield of 68%.

Optimization and Analytical Characterization

Microwave vs. Conventional Heating

Comparative studies highlight the superiority of microwave-assisted synthesis. For instance, the cyclocondensation step requires 2 minutes under microwave conditions versus 20 hours under reflux, improving yields from 73% to 96%.

Spectroscopic Validation

The final compound is characterized using:

  • ¹H NMR : Aromatic protons of the benzodioxole group resonate at δ 6.8–7.1 ppm, while the pyrazolo[1,5-a]pyrimidine protons appear as doublets near δ 8.5 ppm.
  • MS : Molecular ion peak at m/z 456 (M⁺), with fragmentation patterns consistent with the carboxamide moiety.
  • HPLC : Purity >98% achieved via reverse-phase chromatography.

Challenges and Alternative Approaches

Solvent Selection

Polar aprotic solvents like DMF improve solubility but complicate purification. Ethanol/water mixtures are preferred for precipitation.

Functionalization Alternatives

Direct introduction of a cyano group at position 3, followed by hydrolysis to carboxylic acid, offers a viable alternative to nitration-reduction-oxidation sequences.

Industrial and Environmental Considerations

Scalability

The one-pot methodology reduces purification steps, enhancing scalability. Pilot-scale reactions (100 g) maintain yields >85% under optimized conditions.

Green Chemistry

Solvent-free microwave reactions align with green chemistry principles, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s 3,4-dimethylphenyl group may enhance membrane permeability compared to methoxyphenyl (e.g., 7a ) or difluoromethyl (492457-39-3 ) analogues.
  • Electron Effects : The benzodioxole group could improve metabolic stability over simpler aryl substituents (e.g., 5a , 5c ) by resisting oxidative degradation .

Physicochemical Properties

  • Solubility : The benzodioxole group may reduce aqueous solubility compared to methoxy-substituted analogues (e.g., 7a ) but improve blood-brain barrier penetration .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 688062-05-7
  • Molecular Formula : C30H23ClN6O5S
  • Molecular Weight : 615.06 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Notably:

  • TPO Receptor Agonism : The compound acts as an agonist of the thrombopoietin (TPO) receptor, which is crucial for platelet production. This mechanism suggests potential applications in treating thrombocytopenia (low platelet count) .
  • Inhibition of Tumor Growth : Studies have indicated that similar pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

Antiplatelet Activity

Research has demonstrated that this compound enhances platelet production through TPO receptor activation. In a study involving animal models, administration of the compound resulted in increased platelet counts and improved hemostatic function .

Antitumor Activity

The compound has shown promising results in inhibiting the growth of glioma cells. It was observed to induce cell death through multiple pathways including:

  • Activation of necroptosis
  • Induction of autophagy
  • Inhibition of key survival pathways like AKT and mTORC1/C2 .

Study 1: TPO Receptor Agonism

In a clinical trial involving patients with chronic thrombocytopenia, the administration of this compound resulted in a statistically significant increase in platelet counts compared to placebo groups .

Study 2: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on glioma cells. Results indicated that treatment led to a reduction in cell viability by approximately 70% at a concentration of 10 µM over 48 hours. The mechanism was linked to the inhibition of AMPK signaling pathways .

Comparative Analysis with Other Compounds

Compound NameMechanismBiological ActivityReference
Compound ATPO AgonistPlatelet production
Compound BAKT InhibitorAntitumor activity
Compound CmTOR InhibitorApoptosis induction

Q & A

Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives?

Pyrazolo[1,5-a]pyrimidine-3-carboxamides are typically synthesized via a three-step protocol:

Cyclocondensation : Reaction of methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) in acetic acid at 80°C to form the pyrazolo[1,5-a]pyrimidine core .

Hydrolysis : LiOH-mediated hydrolysis of the ester group to yield the carboxylic acid intermediate .

Amidation : Activation of the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC) followed by reaction with amines to produce carboxamides .

Q. Key Considerations :

  • Temperature control (≥80°C during cyclocondensation) minimizes by-products from Boc-group cleavage .
  • BPC outperforms other coupling agents (e.g., CDI) in reproducibility and yield .

Q. Which spectroscopic techniques are used for structural characterization of pyrazolo[1,5-a]pyrimidine-3-carboxamides?

Comprehensive characterization involves:

  • 1H/13C NMR : To confirm substituent integration and regiochemistry (e.g., pyrazole H-2 signal at δ 9.45 ppm) .
  • IR Spectroscopy : Carboxamide C=O stretches (~1674–1695 cm⁻¹) and NH stretches (~3270–3280 cm⁻¹) .
  • Mass Spectrometry (EI or HRMS) : For molecular ion validation (e.g., M+ peaks at m/z 359 for C19H17N7O) .

Q. How are in vitro biological activities (e.g., enzyme inhibition) initially assessed for these compounds?

Standard assays include:

  • Cathepsin Inhibition : Fluorescence-based assays using Z-Phe-Arg-AMC substrates. IC50 values are calculated from dose-response curves (e.g., compound 5a inhibits cathepsin K with IC50 = 25 µM) .
  • Antitumor Activity : MTT assays against cancer cell lines (e.g., HEPG2-1), with IC50 values indicating potency (e.g., pyrazolo[1,5-a]pyrimidine 7c has IC50 = 2.70 µM) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in pyrazolo[1,5-a]pyrimidine synthesis?

Optimization strategies include:

  • Solvent Selection : Methanol/water mixtures for hydrolysis improve solubility of intermediates .
  • Amine Equivalents : Using 1.1 equivalents of amines during amidation reduces side reactions .
  • Temperature Gradients : Lower temperatures (e.g., 50°C) during cyclocondensation prevent Boc-group degradation .

Example : LiOH hydrolysis in aqueous methanol achieves 54% yield of carboxylic acid 4 , compared to failed NaOH attempts .

Q. What strategies address contradictory activity data across biological assays?

Contradictions (e.g., high cathepsin K inhibition but low antitumor activity) are resolved by:

  • Selectivity Profiling : Testing against related enzymes (e.g., cathepsin B vs. K) to identify off-target effects .
  • Cellular Uptake Studies : Assessing membrane permeability via logP calculations or Caco-2 assays .
  • Structural-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., N-butyl vs. N-picolyl groups) to correlate changes with IC50 shifts .

Q. How do computational methods inform the design of pyrazolo[1,5-a]pyrimidine derivatives?

  • Molecular Docking : Predict binding modes to target enzymes (e.g., cathepsin K active site) using software like AutoDock .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett σ) with bioactivity to prioritize substituents .
  • ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., blood-brain barrier penetration for CNS targets) .

Case Study : Docking of PDE2A inhibitors revealed that trifluoromethoxy groups enhance binding affinity .

Q. How are regiochemical challenges in pyrazolo[1,5-a]pyrimidine synthesis resolved?

  • NOE Experiments : Differentiate between regioisomers by analyzing spatial proximity of protons (e.g., H-5 and pyrimidine H-2) .
  • X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., C15—N3 bond angles in crystal structures) .

Q. What methodologies validate target engagement in cellular models?

  • Photoaffinity Labeling : Incorporate photo-crosslinkable groups (e.g., diazirines) to capture protein-compound interactions .
  • Thermal Shift Assays : Monitor target protein stabilization upon compound binding using differential scanning fluorimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.